(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
CAS No.: 620546-72-7
Cat. No.: VC4334028
Molecular Formula: C19H18O6
Molecular Weight: 342.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620546-72-7 |
|---|---|
| Molecular Formula | C19H18O6 |
| Molecular Weight | 342.347 |
| IUPAC Name | ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
| Standard InChI | InChI=1S/C19H18O6/c1-4-22-19(21)12(3)24-14-7-8-15-16(9-14)25-17(18(15)20)10-13-6-5-11(2)23-13/h5-10,12H,4H2,1-3H3/b17-10- |
| Standard InChI Key | IGIOOHFHASRRFP-YVLHZVERSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 |
Introduction
(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is an organic compound featuring a complex structure that includes several functional groups such as esters, ethers, and a furan ring. This compound belongs to the class of organic esters and heterocyclic compounds due to the presence of a benzofuran moiety. The synthesis of such compounds typically involves multi-step organic reactions, requiring controlled conditions like temperature, catalysts, and specific solvents to optimize yield and purity.
Synthesis Methods
The synthesis of (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several key steps:
-
Formation of the Benzofuran Core: This may involve the condensation of appropriate precursors to form the benzofuran structure.
-
Introduction of the Furan Ring: This step could involve a Wittig reaction or similar to introduce the methylene bridge with the furan ring.
-
Esterification: The final step likely involves esterification to attach the ethyl propanoate moiety.
Potential Applications
Given its complex structure and functional groups, (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may have applications in various scientific fields, including:
-
Pharmaceutical Research: As a potential scaffold for drug design due to its heterocyclic and aromatic features.
-
Organic Synthesis: As an intermediate or building block for more complex molecules.
-
Materials Science: Possibly in the development of new materials with unique optical or electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume